molecular formula (SiO2)n<br>SiO2<br>O2Si B013880 Silicon dioxide CAS No. 112926-00-8

Silicon dioxide

Cat. No. B013880
M. Wt: 60.084 g/mol
InChI Key: VYPSYNLAJGMNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05308596

Procedure details

German Offenlegungsschrift 4,031,848 discloses a process for the preparation of crystalline sodium silicates having a laminar structure, a molar ratio of SiO2 to Na2O of (1.9 to 2.1) : 1 and a water content of less than 0.3% by weight from a water glass solution having at least 20% by weight of solids. In this case the water glass solution is obtained by reaction of quartz sand with sodium hydroxide solution in the molar ratio of SiO2 to Na2O of (2.0 to 2.3) : 1 at temperatures of 180° to 240° C. and pressures of 10 to 30 bar. This water glass solution is treated in a spray drying zone with hot air at 200° to 300° C. with formation of a pulverulent amorphous sodium silicate having a water content (determined as loss on heating at 700° C.) of 15 to 23% by weight and a bulk density of more than 300 g/l. The pulverulent, amorphous, water-containing sodium silicate is introduced into an inclined rotary kiln equipped with devices for moving solids and is treated therein with flue gas at temperatures of more than 500° to 850° C. for 1 to 60 minutes in counter-current flow with formation of crystalline sodium silicate. Finally, the crystalline sodium silicate leaving the directly heated rotary kiln is comminuted with the aid of a mechanical crusher to particle sizes of 0.1 to 12 mm.
[Compound]
Name
sodium silicates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+]>O>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[O:1]=[Si:2]=[O:3].[OH-:1].[Na+:5] |f:0.1.2,4.5.6,8.9|

Inputs

Step One
Name
sodium silicates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
O=[Si]=O
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05308596

Procedure details

German Offenlegungsschrift 4,031,848 discloses a process for the preparation of crystalline sodium silicates having a laminar structure, a molar ratio of SiO2 to Na2O of (1.9 to 2.1) : 1 and a water content of less than 0.3% by weight from a water glass solution having at least 20% by weight of solids. In this case the water glass solution is obtained by reaction of quartz sand with sodium hydroxide solution in the molar ratio of SiO2 to Na2O of (2.0 to 2.3) : 1 at temperatures of 180° to 240° C. and pressures of 10 to 30 bar. This water glass solution is treated in a spray drying zone with hot air at 200° to 300° C. with formation of a pulverulent amorphous sodium silicate having a water content (determined as loss on heating at 700° C.) of 15 to 23% by weight and a bulk density of more than 300 g/l. The pulverulent, amorphous, water-containing sodium silicate is introduced into an inclined rotary kiln equipped with devices for moving solids and is treated therein with flue gas at temperatures of more than 500° to 850° C. for 1 to 60 minutes in counter-current flow with formation of crystalline sodium silicate. Finally, the crystalline sodium silicate leaving the directly heated rotary kiln is comminuted with the aid of a mechanical crusher to particle sizes of 0.1 to 12 mm.
[Compound]
Name
sodium silicates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+]>O>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[O:1]=[Si:2]=[O:3].[OH-:1].[Na+:5] |f:0.1.2,4.5.6,8.9|

Inputs

Step One
Name
sodium silicates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
O=[Si]=O
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05308596

Procedure details

German Offenlegungsschrift 4,031,848 discloses a process for the preparation of crystalline sodium silicates having a laminar structure, a molar ratio of SiO2 to Na2O of (1.9 to 2.1) : 1 and a water content of less than 0.3% by weight from a water glass solution having at least 20% by weight of solids. In this case the water glass solution is obtained by reaction of quartz sand with sodium hydroxide solution in the molar ratio of SiO2 to Na2O of (2.0 to 2.3) : 1 at temperatures of 180° to 240° C. and pressures of 10 to 30 bar. This water glass solution is treated in a spray drying zone with hot air at 200° to 300° C. with formation of a pulverulent amorphous sodium silicate having a water content (determined as loss on heating at 700° C.) of 15 to 23% by weight and a bulk density of more than 300 g/l. The pulverulent, amorphous, water-containing sodium silicate is introduced into an inclined rotary kiln equipped with devices for moving solids and is treated therein with flue gas at temperatures of more than 500° to 850° C. for 1 to 60 minutes in counter-current flow with formation of crystalline sodium silicate. Finally, the crystalline sodium silicate leaving the directly heated rotary kiln is comminuted with the aid of a mechanical crusher to particle sizes of 0.1 to 12 mm.
[Compound]
Name
sodium silicates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+]>O>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[O:1]=[Si:2]=[O:3].[OH-:1].[Na+:5] |f:0.1.2,4.5.6,8.9|

Inputs

Step One
Name
sodium silicates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
O=[Si]=O
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05308596

Procedure details

German Offenlegungsschrift 4,031,848 discloses a process for the preparation of crystalline sodium silicates having a laminar structure, a molar ratio of SiO2 to Na2O of (1.9 to 2.1) : 1 and a water content of less than 0.3% by weight from a water glass solution having at least 20% by weight of solids. In this case the water glass solution is obtained by reaction of quartz sand with sodium hydroxide solution in the molar ratio of SiO2 to Na2O of (2.0 to 2.3) : 1 at temperatures of 180° to 240° C. and pressures of 10 to 30 bar. This water glass solution is treated in a spray drying zone with hot air at 200° to 300° C. with formation of a pulverulent amorphous sodium silicate having a water content (determined as loss on heating at 700° C.) of 15 to 23% by weight and a bulk density of more than 300 g/l. The pulverulent, amorphous, water-containing sodium silicate is introduced into an inclined rotary kiln equipped with devices for moving solids and is treated therein with flue gas at temperatures of more than 500° to 850° C. for 1 to 60 minutes in counter-current flow with formation of crystalline sodium silicate. Finally, the crystalline sodium silicate leaving the directly heated rotary kiln is comminuted with the aid of a mechanical crusher to particle sizes of 0.1 to 12 mm.
[Compound]
Name
sodium silicates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+]>O>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[O:1]=[Si:2]=[O:3].[OH-:1].[Na+:5] |f:0.1.2,4.5.6,8.9|

Inputs

Step One
Name
sodium silicates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
O=[Si]=O
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05308596

Procedure details

German Offenlegungsschrift 4,031,848 discloses a process for the preparation of crystalline sodium silicates having a laminar structure, a molar ratio of SiO2 to Na2O of (1.9 to 2.1) : 1 and a water content of less than 0.3% by weight from a water glass solution having at least 20% by weight of solids. In this case the water glass solution is obtained by reaction of quartz sand with sodium hydroxide solution in the molar ratio of SiO2 to Na2O of (2.0 to 2.3) : 1 at temperatures of 180° to 240° C. and pressures of 10 to 30 bar. This water glass solution is treated in a spray drying zone with hot air at 200° to 300° C. with formation of a pulverulent amorphous sodium silicate having a water content (determined as loss on heating at 700° C.) of 15 to 23% by weight and a bulk density of more than 300 g/l. The pulverulent, amorphous, water-containing sodium silicate is introduced into an inclined rotary kiln equipped with devices for moving solids and is treated therein with flue gas at temperatures of more than 500° to 850° C. for 1 to 60 minutes in counter-current flow with formation of crystalline sodium silicate. Finally, the crystalline sodium silicate leaving the directly heated rotary kiln is comminuted with the aid of a mechanical crusher to particle sizes of 0.1 to 12 mm.
[Compound]
Name
sodium silicates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+]>O>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[O:1]=[Si:2]=[O:3].[OH-:1].[Na+:5] |f:0.1.2,4.5.6,8.9|

Inputs

Step One
Name
sodium silicates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
O=[Si]=O
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.